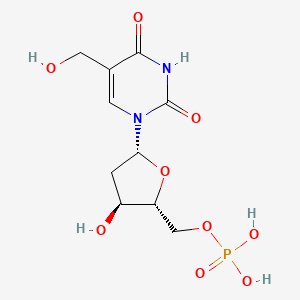

5-Hydroxymethyluridine-2'-deoxy-5'-monophosphate

Beschreibung

2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) is a pyrimidine nucleotide analogThese compounds are characterized by a monophosphate group linked to the ribose moiety, which lacks a hydroxyl group at position 2 . This compound is essential for DNA synthesis and cellular growth, playing a crucial role in the synthesis of deoxythymidine triphosphate (dTTP) .

Eigenschaften

Molekularformel |

C10H15N2O9P |

|---|---|

Molekulargewicht |

338.21 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |

InChI-Schlüssel |

WEBVWKFGRVLCNS-XLPZGREQSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 2’-Desoxy-5-(Hydroxymethyl)uridin 5’-(Dihydrogenphosphat) beinhaltet typischerweise die Phosphorylierung von 2’-Desoxy-5-(Hydroxymethyl)uridin. Dies kann mit Hilfe von Phosphorylierungsmitteln wie Phosphorylchlorid (POCl3) in Gegenwart einer Base wie Pyridin erreicht werden .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht weit verbreitet. Der allgemeine Ansatz beinhaltet großtechnische Phosphorylierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carboxylgruppe zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Derivate mit veränderter biologischer Aktivität zu bilden.

Gängige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.

Substitution: Verschiedene Nukleophile können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen durchzuführen.

Hauptprodukte:

Oxidation: Bildung von 2’-Desoxy-5-(Carboxymethyl)uridin.

Reduktion: Bildung von 2’-Desoxy-5-(Hydroxymethyl)uridin-Derivaten.

Substitution: Bildung verschiedener 2’-Desoxy-5-substituierter Uridin-Analoga.

Wissenschaftliche Forschungsanwendungen

2’-Desoxy-5-(Hydroxymethyl)uridin 5’-(Dihydrogenphosphat) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Nukleinsäure-Analoga verwendet.

Biologie: Dient als diagnostischer Biomarker für oxidativen Stress in Säugetierzellen.

Industrie: Wird bei der Entwicklung von Pharmazeutika und diagnostischen Werkzeugen eingesetzt.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie während der Replikation in die DNA eingebaut wird, wodurch die normale Funktion von DNA-Polymerasen gestört wird. Dies führt zur Inhibition der DNA-Synthese und Zellproliferation . Zu den molekularen Zielstrukturen gehören Thymidylatkinase und andere Enzyme, die am Nukleotidstoffwechsel beteiligt sind .

Ähnliche Verbindungen:

2’-Desoxyuridin: Ein Antimetabolit, der während der DNA-Synthese in Desoxyuridintriphosphat umgewandelt wird.

Eindeutigkeit: 2’-Desoxy-5-(Hydroxymethyl)uridin 5’-(Dihydrogenphosphat) ist einzigartig aufgrund seiner Hydroxymethylgruppe, die ihm besondere biologische Aktivitäten wie Antikrebs- und antivirale Eigenschaften verleiht . Dies unterscheidet es von anderen Pyrimidinnukleotiden, denen diese funktionelle Gruppe fehlt.

Wirkmechanismus

The compound exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of DNA polymerases. This leads to the inhibition of DNA synthesis and cellular proliferation . The molecular targets include thymidylate kinase and other enzymes involved in nucleotide metabolism .

Vergleich Mit ähnlichen Verbindungen

2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.

Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.

Uniqueness: 2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) is unique due to its hydroxymethyl group, which imparts distinct biological activities such as anticancer and antiviral properties . This sets it apart from other pyrimidine nucleotides that lack this functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.